3-(3-Methylphenyl)-2H-azirene
Description
Structure
3D Structure
Properties
CAS No. |
187795-63-7 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5H,6H2,1H3 |
InChI Key |
ITJKAVYNAFEJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 3 Methylphenyl 2h Azirene and Other 2h Azirine Derivatives
Ring-Opening Reactions and Intermediate Generation
2H-Azirines are high-energy, strained three-membered rings, and their chemistry is dominated by reactions that lead to the opening of this ring. These reactions can be induced either thermally or photochemically, each leading to distinct, highly reactive intermediates. The primary pathways involve the cleavage of either the C-C or the C-N single bond of the azirine ring.
Thermal Ring Opening
The application of heat to 2H-azirines can induce the cleavage of the single bonds within the ring, leading to the formation of either vinyl nitrenes or nitrile ylides.
Thermal cleavage of the C-N bond in a 2H-azirine results in the formation of a vinyl nitrene intermediate. This process has been evidenced by studies on analogous compounds, such as 3-methyl-2-phenyl-2H-azirine. The thermal racemization of this optically active azirine was found to be significantly faster than its rearrangement to 2-methylindole, providing strong evidence for the intermediacy of a vinyl nitrene. rsc.org This intermediate exists in equilibrium with the azirine, and its formation is a key step in certain thermal rearrangements.
The general transformation can be represented as follows:
Figure 1: Thermal C-N bond cleavage in a 2H-azirine to form a vinyl nitrene.
Alternatively, thermal energy can promote the cleavage of the C-C single bond in the 2H-azirine ring, leading to the formation of a nitrile ylide. researchgate.net This pathway, however, is generally associated with a high activation energy barrier. For instance, theoretical calculations on 2H-azirine and 3-phenyl-2H-azirine have shown that the thermal cleavage of the C-C bond to yield nitrile ylides has a substantial energy barrier of over 50.0 kcal/mol. researchgate.net Nitrile ylides are versatile 1,3-dipoles that can undergo various cycloaddition reactions. wikipedia.org
The general transformation is depicted below:
Figure 2: Thermal C-C bond cleavage in a 2H-azirine to form a nitrile ylide.
Photochemical Ring Opening
Photochemical activation of 2H-azirines provides a highly efficient route to nitrile ylides and can also lead to C-N bond cleavage, with the outcome often dependent on the wavelength of the light used.
The photochemical cleavage of the C-C bond in 2H-azirines to form nitrile ylides is a remarkably rapid and efficient process. beilstein-journals.org Theoretical studies have shown that for 2H-azirine and 3-phenyl-2H-azirine, this reaction proceeds via an ultrafast nonadiabatic process, occurring in less than 100 femtoseconds. researchgate.net Upon photoexcitation to the S2(nπ*) state, the molecule rapidly transitions to the S1 state and then through a conical intersection back to the ground state (S0), leading to the formation of the nitrile ylide. researchgate.net These photogenerated nitrile ylides are highly reactive intermediates that can be trapped by various dipolarophiles. wikipedia.org
Table 1: Comparison of Thermal and Photochemical Ring Opening of 2H-Azirines
| Parameter | Thermal Ring Opening | Photochemical Ring Opening |
| Primary Product | Vinyl Nitrene (via C-N cleavage) or Nitrile Ylide (via C-C cleavage) | Nitrile Ylide (predominantly via C-C cleavage) |
| Activation | High thermal energy | UV light absorption |
| Mechanism | Ground-state reaction | Excited-state, ultrafast nonadiabatic process |
| Efficiency for Nitrile Ylide Formation | Generally low due to high activation barrier | High |
Interestingly, the pathway of photochemical ring-opening in some 2H-azirine derivatives can be controlled by the wavelength of the irradiating light. While photochemical C-C bond cleavage is a common outcome, C-N bond cleavage can also be induced. For example, in the case of 3-methyl-2-(1-naphthyl)-2H-azirine, irradiation with short-wavelength light (>300 nm) resulted in the expected C-C bond cleavage to produce a nitrile ylide. However, when longer-wavelength light (366 nm) was used, products derived from the exclusive cleavage of the C-N bond were obtained. This wavelength-dependent selectivity highlights the complexity of the excited-state potential energy surfaces of these molecules.
Table 2: Wavelength-Dependent Photolysis of 3-methyl-2-(1-naphthyl)-2H-azirine
| Irradiation Wavelength | Primary Bond Cleavage | Resulting Intermediate/Product Type |
| >300 nm (Short-wavelength) | C-C | Nitrile Ylide |
| 366 nm (Long-wavelength) | C-N | Biradical leading to C-N cleavage products |
Influence of Substituents on Photochemical Selectivity
The photochemical behavior of 2H-azirines is significantly influenced by the electronic properties of the substituents attached to the ring. While many 2H-azirines undergo photochemical cleavage of the C-C bond, the introduction of electron-withdrawing groups can alter this selectivity, favoring C-N bond cleavage. chemistrysteps.com
Theoretical studies on the photoreactions of 2H-azirines have provided insights into these substituent effects. For instance, in a molecule like MCMAC azirine, which contains two electron-withdrawing substituents (a methoxycarbonyl group and a chlorine atom), a C-N bond photocleavage pathway becomes preferred over the more common C-C bond scission. chemistrysteps.com This shift in selectivity is attributed to the electron-withdrawing nature of the substituents, which promotes intersystem crossing to the T1 triplet state. It is from this triplet state that the C-N bond cleavage occurs. chemistrysteps.com
This contrasts with the typical photochemical reaction of 2H-azirines, such as 3-phenyl-2H-azirine, where the principal photoreaction proceeds through the formation of a singlet nitrile ylide via a triplet intermediate, resulting from C-C bond cleavage. chemistrysteps.com Therefore, the presence of electron-withdrawing groups is a key factor in directing the photochemical ring-opening of 2H-azirines towards C-N bond cleavage, a pathway not typically observed for aliphatic 2H-azirines. chemistrysteps.com
| Substituent Type | Predominant Photochemical Pathway | Intermediate State | Reference |
|---|---|---|---|
| Alkyl/Aryl | C-C Bond Cleavage | Singlet Nitrile Ylide (via Triplet Intermediate) | chemistrysteps.com |
| Electron-Withdrawing (e.g., -COOCH₃, -Cl) | C-N Bond Cleavage | T1 Triplet State | chemistrysteps.com |
Metal-Catalyzed Ring Opening
Transition metal catalysts provide a powerful toolkit for the selective ring-opening of 2H-azirines, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The choice of metal catalyst and ligands can direct the reaction towards different pathways and products.
Rhodium catalysts have been shown to effectively mediate the ring-opening of 3-aryl-2H-azirines for subsequent coupling reactions. In the context of C-H activation, a Cp*Rh(III) catalyst can facilitate the C-C coupling of 2-arylpyridines with 3-aryl-2H-azirines. rsc.org Computational studies have elucidated a mechanism that proceeds through the coordination of the 2H-azirine to the rhodium center, followed by oxidative addition to form a rhodaheterocycle intermediate. rsc.org This intermediate then undergoes insertion into the Rh-phenyl bond, leading to C-C bond formation. rsc.org The alternative C-N coupling pathway is significantly less favorable, with a migratory insertion barrier approximately 15 kcal/mol higher than that for C-C coupling. rsc.org The catalytic cycle is completed by proto-demetalation with acetic acid to yield an imine product, which is subsequently hydrolyzed to the final acylmethylated 2-arylpyridine derivative. rsc.org
| Step | Description | Key Intermediate | Reference |
|---|---|---|---|
| 1 | Coordination of 2H-azirine to Rh(III) center | Azirine-Rh Complex | rsc.org |
| 2 | Oxidative addition and ring-opening | Rhodaheterocycle | rsc.org |
| 3 | Insertion into Rh-aryl bond (C-C coupling) | Product-Rh Complex | rsc.org |
| 4 | Proto-demetalation | Imine Product | rsc.org |
Copper catalysts are also effective in promoting the ring-opening of 2H-azirines for the synthesis of various nitrogen heterocycles. One such application is the ring expansion reaction of 2H-azirines with terminal alkynes to produce 3-alkynyl polysubstituted pyrroles. researchgate.net The proposed mechanism begins with the formation of a copper acetylide from the terminal alkyne in the presence of a Cu(I) salt. researchgate.net This copper acetylide then reacts with the 2H-azirine, leading to the cleavage of the C-N single bond and the generation of a copper-imine species. researchgate.net This intermediate subsequently isomerizes to a copper-enamine species, which is a key step in the formation of the pyrrole (B145914) ring. researchgate.net
The reaction of 2H-azirines with carboxylic acids can be facilitated by palladium catalysts, leading to ring-opened products. For instance, 2H-azirine-2-phosphine oxides react with carboxylic acids to yield phosphorylated ketamides. nih.gov While the original study focused on the synthetic outcome, the general mechanism for such reactions involves the initial protonation of the azirine nitrogen by the carboxylic acid. nih.gov This protonation activates the azirine ring, making the C(3) carbon more electrophilic and susceptible to nucleophilic attack by the carboxylate anion. rsc.org This attack leads to the cleavage of the C(2)-N bond and the formation of an amide product. nih.gov
In some cases, palladium catalysis in the presence of carboxylate ligands can lead to dimerization of 2H-azirines. For example, the dimerization of 2,3-diphenyl-2H-azirine catalyzed by a Pd/AgOCOR system can selectively produce either pyrrole or pyrimidine (B1678525) derivatives, depending on the specific silver carboxylate and alkali carbonate used. researchgate.net
Gold(I) catalysts have emerged as powerful tools for activating π-systems and promoting various organic transformations, including those involving 2H-azirines. One notable reaction is the gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides, which provides a direct route to highly substituted pyrroles. researchgate.net The proposed mechanism for this transformation involves the initial activation of the ynamide by the gold(I) catalyst, generating a highly electrophilic keteniminium intermediate. researchgate.net This intermediate then reacts with the 2H-azirine to form a zwitterionic intermediate, which subsequently undergoes cyclization and rearrangement to afford the final pyrrole product. researchgate.net This pathway represents a formal [3+2] cycloaddition. researchgate.net Gold catalysts can also be employed in the synthesis of functionalized pyridines from 2-propargyl 2H-azirine derivatives, where the 2H-azirine acts as a synthetic equivalent of an alkenyl nitrene.
Nucleophilic Addition Initiated Ring Opening (e.g., thiol addition)
Due to their inherent ring strain, 2H-azirines are more susceptible to nucleophilic addition than typical imines. rsc.org The addition of a nucleophile to the C=N bond results in the formation of an aziridine (B145994), which may be stable enough to be isolated or may undergo further ring-cleavage. rsc.org
Thiols and their corresponding thiolates are excellent nucleophiles due to the high polarizability of sulfur and can readily participate in nucleophilic additions. chemistrysteps.com The addition of a thiol to a 2H-azirine is expected to proceed via attack of the sulfur nucleophile on the electrophilic C(3) carbon of the azirine ring. This leads to the formation of a transient anionic intermediate which is then protonated to give a stable aziridine product with a thioether substituent. The high nucleophilicity of thiols makes this a favorable process for relieving the ring strain of the 2H-azirine. rsc.org In the context of Brønsted acid catalysis, thioamides have been shown to react with 2H-azirines to form 2,4,5-trisubstituted thiazoles. This transformation involves a ring-opening and annulation sequence, initiated by the nucleophilic sulfur of the thioamide.
Cycloaddition Reactions of 2H-Azirines
Cycloaddition reactions are a cornerstone of 2H-azirine chemistry, providing atom-economical pathways to more complex molecular architectures. These reactions can be broadly categorized into [3+2] cycloadditions, where the azirine acts as a three-atom component via a nitrile ylide intermediate, and Diels-Alder reactions, where the C=N double bond of the azirine ring acts as a dienophile.
The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In the case of 2H-azirines, this reaction does not proceed directly but rather through a highly reactive intermediate.
The most common pathway for 2H-azirines to participate in [3+2] cycloadditions is through their photochemical or thermal conversion into nitrile ylides. researchgate.net Upon irradiation with light, the C-C single bond of the 2H-azirine ring, being the weakest bond, undergoes heterolytic cleavage. researchgate.net This ring-opening event results in the formation of a linear, 1,3-dipolar species known as a nitrile ylide. researchgate.netresearchgate.net
This nitrile ylide intermediate is the active participant in the cycloaddition. It possesses a nucleophilic carbon and an electrophilic carbon separated by a nitrogen atom, making it an ideal 1,3-dipole for reactions with various dipolarophiles (molecules containing a double or triple bond). The reaction of the nitrile ylide with a dipolarophile proceeds in a concerted fashion to yield a five-membered N-heterocycle. researchgate.net For example, photolysis of 3-phenyl-2H-azirines generates phenylnitrile ylides, which can be trapped by electron-deficient olefins to form Δ¹-pyrrolines. researchgate.net
The versatility of the nitrile ylide intermediate allows 2H-azirines to react with a wide array of dipolarophiles, leading to a diverse range of heterocyclic products.
Quinones: A visible-light-promoted [3+2] cycloaddition reaction between 2H-azirines and quinones has been developed. This method provides an efficient route to synthesize benzo[f]isoindole-4,9-dione scaffolds through a tandem [3+2] cyclization and oxidative aromatization process. The reaction proceeds under mild conditions, often utilizing a photocatalyst to facilitate the generation of the nitrile ylide. researchgate.net
Nitrosoarenes: 2H-azirines can undergo a formal [3+2] cycloaddition with nitrosoarenes. This reaction can be achieved under visible light irradiation with the aid of an organic dye photoredox catalyst. In this process, nitrosoarenes act as efficient radical acceptors, leading to the formation of biologically relevant 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives in moderate to good yields. acs.org
Nitroalkenes: The reaction of 2H-azirines with β-substituted nitroalkenes can be mediated by organo-photocatalysis. This visible-light-driven formal [3+2] dipolar cycloaddition is followed by a denitration or debromination step to produce highly functionalized, tetrasubstituted pyrroles. This protocol is noted for its excellent regioselectivity and broad substrate scope.
Table 1: Examples of [3+2] Cycloaddition Reactions of 2H-Azirines
| 2H-Azirine Derivative | Dipolarophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 3-Aryl-2H-azirines | Quinones | Visible Light, Photocatalyst | Benzo[f]isoindole-4,9-diones |
| 3-Aryl-2H-azirines | Nitrosoarenes | Visible Light, Organic Dye | 2,5-Dihydro-1,2,4-oxadiazoles |
| 3-Aryl-2H-azirines | β-Substituted Nitroalkenes | Visible Light, Organocatalyst | Tetrasubstituted Pyrroles |
[3+2] Cycloaddition Reactions
Chemodivergent Transformations via Catalyst Control
The reaction pathway of 2H-azirines can be directed towards different products by carefully selecting the catalyst, a concept known as chemodivergent synthesis. rsc.org This control allows for the selective formation of different isomers or even entirely different ring systems from the same set of starting materials.
For instance, in the copper-catalyzed (3+2) cycloaddition of 3-aryl-2H-azirines to six-membered cyclic enols, the choice of catalyst and the substitution pattern on the enol can dictate the final product. nih.gov While both Cu(I) and Cu(II) catalysts can promote a formal (3+2) cycloaddition via cleavage of the azirine N1–C2 bond, the specific outcome can be influenced by these factors. nih.gov In some cases, pyrroline-annulated products are formed, while in others, the reaction can be directed to yield furan-fused products. This demonstrates that the catalyst plays a crucial role in modulating the reactivity and selectivity of the azirine ring opening and subsequent cycloaddition. nih.gov
In contrast to [3+2] cycloadditions that proceed via ring-opened intermediates, 2H-azirines can also participate directly in cycloaddition reactions. In Diels-Alder reactions, the strained C=N double bond (the imine functionality) of the 2H-azirine ring acts as the dienophile, reacting with a conjugated diene. diva-portal.org This [4+2] cycloaddition typically requires activation, either by electron-withdrawing groups on the azirine ring or by the use of a Lewis acid catalyst. diva-portal.org
2H-azirines bearing an electron-withdrawing group, such as an ester at the C3 position (alkyl 2H-azirine-3-carboxylates), are particularly effective dienophiles. The ring strain combined with the electronic activation from the carboxylate group enhances the reactivity of the imine double bond towards a variety of dienes. rsc.org
These activated azirines undergo hetero-Diels-Alder reactions with electron-rich dienes, such as furans, often at room temperature. rsc.org For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with furan (B31954) yields a [4+2] cycloadduct, an aziridine-fused bicyclic system. rsc.org These reactions generally proceed with high stereoselectivity, often favoring the endo cycloadduct, although the exo product can be formed with certain dienes like furan. rsc.org The use of Lewis acids can further promote these reactions, allowing them to proceed at lower temperatures and with shorter reaction times. diva-portal.org
Table 2: Hetero-Diels-Alder Reactions of Alkyl 2H-Azirine-3-carboxylates
| Azirine Dienophile | Diene | Conditions | Stereoselectivity |
|---|---|---|---|
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | Room Temperature | Exo adduct |
| Benzyl 2H-azirine-3-carboxylate | 1,3-Diphenylisobenzofuran | Heat | Endo and Exo adducts |
| Methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate | 1-Methoxy-1,3-butadiene | DFT Study | Endo predicted |
Diels-Alder Reactions (as Dienophiles)
Stereoselectivity and Regioselectivity in Adduct Formation
The stereochemical and regiochemical outcomes of cycloaddition reactions involving 2H-azirines are critical for their synthetic utility. In Diels-Alder reactions, 2H-azirines act as dienophiles, and the cycloadditions often proceed with a high degree of stereoselectivity. For instance, reactions involving chiral esters of 2H-azirine-3-carboxylic acid with dienes like cyclopentadiene (B3395910) have shown high diastereoselectivity, with the reaction proceeding through an endo cycloaddition with respect to the azirine ring. electronicsandbooks.com The reaction of a chiral azirine ester with cyclopentadiene resulted in two diastereoisomeric cycloadducts in a 2:1 ratio. electronicsandbooks.com
Computational studies on the strain release cycloadditions of 2H-azirines suggest that a kinetically favored endo-[4+2] cycloaddition occurs from the least sterically hindered face of the azirine. nih.gov Distortion/interaction analysis indicates that the energetic penalty associated with the deformation of the azirine ring is a primary factor influencing the observed selectivity. nih.gov
In the context of regioselectivity, the reaction of unsymmetrical 2H-azirines with arynes can lead to a mixture of regioisomers. nih.govacs.org However, specific substitution patterns on the 2H-azirine can direct the regiochemical outcome. For example, the reaction of 2-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-2H-azirines with arynes selectively yields 3-tetrazolyl-indoles. nih.gov
Lewis Acid Catalysis in [4+2] Cycloadditions
Lewis acids play a significant role in catalyzing [4+2] cycloaddition reactions of 2H-azirines by activating the azirine ring towards nucleophilic attack. The coordination of a Lewis acid to the nitrogen atom of the 2H-azirine enhances its electrophilicity, thereby facilitating the Diels-Alder reaction. diva-portal.orgdiva-portal.org
A variety of Lewis acids have been screened for their catalytic activity in the hetero Diels-Alder reaction between 3-phenyl-2H-azirine and Danishefsky's diene. researchgate.net While many Lewis acids required elevated temperatures, BF₃·Et₂O was found to be a particularly effective catalyst, promoting the cycloaddition at temperatures between -70°C and -60°C in less than an hour. researchgate.net These Lewis acid-catalyzed cycloadditions typically proceed with endo selectivity, yielding a single diastereoisomeric product. diva-portal.orgresearchgate.net The activation by Lewis acids also allows for lower reaction temperatures and shorter reaction times. diva-portal.org
DFT calculations have been employed to understand the effect of Lewis acid coordination on the reactivity and stability of the 2H-azirine ring. diva-portal.orgdiva-portal.org Molecular electron density theory (MEDT) analysis suggests that Lewis acid catalysts accelerate polar Diels-Alder reactions by increasing the polar character of the reaction, which is correlated with a reduction in the activation energy. mdpi.com An alternative view proposed by Bickelhaupt, based on the Activation Strain Model, suggests that Lewis acids accelerate these reactions by diminishing the Pauli repulsion between the diene and the dienophile. nih.gov
Below is a table summarizing the effect of various Lewis acids on the cycloaddition of 3-phenyl-2H-azirine with Danishefsky's diene.
| Lewis Acid | Temperature (°C) | Reaction Time | Selectivity |
|---|---|---|---|
| None | Elevated | - | - |
| BF₃·Et₂O | -70 to -60 | < 1 h | endo |
| Other Lewis Acids | Elevated | - | endo |
Rearrangement and Ring Expansion Reactions
Beyond cycloadditions, 2H-azirines are known to undergo a variety of rearrangement and ring expansion reactions, often proceeding through highly reactive intermediates.
Azirinium Ylide Intermediates and Subsequent Rearrangements
Azirinium ylides are key intermediates formed from the reaction of 2H-azirines with carbenes or carbenoids, typically generated from α-diazoketones under Rh(II) catalysis. nih.govresearchgate.net These strained ylides can undergo several competing reaction pathways. One pathway involves an irreversible ring opening across the N–C2 bond to form 2-azabuta-1,3-dienes, which can then cyclize to form 2H-1,4-oxazines. nih.govresearchgate.net
Alternatively, the azirinium ylide can undergo a reversible 1,5-cyclization to form dihydroazireno[2,1-b]oxazoles. nih.govresearchgate.net These intermediates can be trapped by active electrophiles. For instance, dihydroazireno[2,1-b]oxazoles derived from 3-aryl-2H-azirines can react with acetyl(methyl)ketene. nih.gov The reaction pathway is influenced by the substituents on the 2H-azirine. While 3-aryl-2H-azirines can lead to both ring-opened and cyclized products, 2,3-di- and 2,2,3-triaryl-substituted azirines tend to only form 2-azabuta-1,3-dienes and/or 2H-1,4-oxazines. nih.gov
Formal Ring Expansion to Larger Heterocycles (e.g., oxazines, indoles, dehydropiperidines)
The strained nature of the 2H-azirine ring makes it an excellent precursor for the synthesis of larger, more stable heterocyclic systems through formal ring expansion reactions.
Oxazines: As mentioned, Rh(II)-catalyzed reactions of 2H-azirines with α-diazo ketones can lead to the formation of 2H-1,4-oxazines via the intermediacy of azirinium ylides and 2-azabuta-1,3-dienes. nih.gov This method allows for the preparation of 5-unsubstituted and 5-aryl-substituted 2H-1,4-oxazines. nih.gov
Indoles: Several methodologies have been developed for the synthesis of indoles from 2H-azirines. One approach involves a palladium-catalyzed domino reaction of 2H-azirines with aryl iodides, mediated by norbornene, to furnish indole (B1671886) derivatives. acs.org Another method describes an FeCl₂-catalyzed ring opening of 2-aryl-2H-azirines, leading to the formation of 2,3-disubstituted indoles through amination of aromatic C-H bonds. nih.gov Furthermore, the reaction of 2H-azirines with arynes, generated in situ, can selectively produce indole derivatives. nih.govacs.org
Dehydropiperidines: While direct ring expansion to dehydropiperidines is less commonly cited in the initial search, the formation of various nitrogen-containing heterocycles from aziridinium (B1262131) ylide intermediates suggests the potential for such transformations. nih.gov For example, the synthesis of highly substituted dehydromorpholines proceeds through aziridinium ylide intermediates. nih.gov
Other Significant Transformations
Oxidative Cyclodimerization
An interesting and unconventional reaction of 2H-azirine-2-carboxylates is their oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates. nih.govmdpi.com This transformation occurs upon heating with triethylamine (B128534) in the presence of air. nih.govmdpi.com The reaction mechanism is complex, involving the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. nih.govmdpi.com
Experimental and DFT studies suggest that the key steps include the slow oxidation of triethylamine by air to generate N,N-diethylhydroxylamine in low concentrations. nih.gov This hydroxylamine (B1172632) then acts as a nucleophile, adding to an azirine molecule to form an (aminooxy)aziridine intermediate. This is followed by the generation of an azomethine ylide, which undergoes a 1,3-dipolar cycloaddition with a second molecule of the 2H-azirine to ultimately form the pyrimidine product. nih.govmdpi.com The addition of a radical initiator can accelerate the reaction and improve the yields of the pyrimidine derivatives. nih.gov
The table below outlines the key mechanistic steps in the oxidative cyclodimerization of 2H-azirine-2-carboxylates.
| Step | Description |
|---|---|
| 1 | Slow oxidation of triethylamine to N,N-diethylhydroxylamine |
| 2 | Nucleophilic addition of N,N-diethylhydroxylamine to 2H-azirine |
| 3 | Formation of an (aminooxy)aziridine intermediate |
| 4 | Generation of an azomethine ylide |
| 5 | 1,3-dipolar cycloaddition with a second 2H-azirine molecule |
| 6 | Formation of the pyrimidine-4,6-dicarboxylate product |
C(sp3)-H Acyloxylation
The direct functionalization of C(sp3)-H bonds in 2H-azirine derivatives represents a significant advancement in synthetic chemistry, offering an efficient route to introduce functional groups at otherwise unreactive positions. One such transformation is the C(sp3)-H acyloxylation, which has been successfully applied to 3-aryl-2H-azirines, including derivatives like 3-(3-Methylphenyl)-2H-azirene. This process allows for the introduction of an acyloxy group onto the methyl group of the azirine ring, leading to the formation of valuable monoacyloxylated 3-aryl-2H-azirines.
Recent research has highlighted methodologies for this transformation, primarily through iron-catalyzed and visible-light-induced approaches. These methods provide a direct pathway to functionalized azirines that might otherwise require multi-step synthetic sequences.
An iron-catalyzed approach has been developed for the C(sp3)-H acyloxylation of aryl-2H azirines utilizing hypervalent iodine(III) reagents (HIRs) as both the oxidant and the source of the acyloxy group. organic-chemistry.orgnih.gov This methodology has proven effective for a range of monoacyloxylated 3-aryl-2H-azirines, achieving moderate to good yields. nih.gov The reaction is typically carried out using Fe(acac)2 as the catalyst under a nitrogen atmosphere. organic-chemistry.org Studies on the reaction mechanism suggest a single electron transfer (SET) pathway involving an Fe(II)/Fe(III) redox cycle and radical intermediates. organic-chemistry.org The rate-determining step is believed to be the C-H bond cleavage. organic-chemistry.org This method is compatible with electron-rich 2H-azirines, and while electron-withdrawing groups and steric hindrance can lower the yields, the reaction tolerates a variety of substituents. organic-chemistry.org
In addition to iron catalysis, a visible-light-promoted regioselective C(sp3)-H acyloxylation of aryl-2H-azirines has been reported. organic-chemistry.org This method employs (diacetoxy)iodobenzene as the acyloxylating agent and Rose Bengal as an organophotoredox catalyst. organic-chemistry.org The reaction proceeds under aerobic conditions at room temperature through a radical pathway. organic-chemistry.org
The table below summarizes representative examples of the iron-catalyzed C(sp3)-H acyloxylation of various 3-aryl-2H-azirines.
| Entry | 3-Aryl-2H-azirine (Substrate) | Hypervalent Iodine(III) Reagent | Catalyst | Yield (%) |
| 1 | 3-Phenyl-2-methyl-2H-azirine | PhI(OAc)2 | Fe(acac)2 | 78 |
| 2 | 3-(4-Methylphenyl)-2-methyl-2H-azirine | PhI(OAc)2 | Fe(acac)2 | 75 |
| 3 | 3-(4-Methoxyphenyl)-2-methyl-2H-azirine | PhI(OAc)2 | Fe(acac)2 | 72 |
| 4 | 3-(4-Chlorophenyl)-2-methyl-2H-azirine | PhI(OAc)2 | Fe(acac)2 | 65 |
| 5 | 3-(3-Methylphenyl)-2-methyl-2H-azirine | PhI(OAc)2 | Fe(acac)2 | 76 |
Theoretical and Computational Studies on 2h Azirine Reactivity and Mechanisms
Electronic Structure Calculations for Energetics and Intermediates
Electronic structure calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometries, energies, and properties, which are essential for mapping out reaction mechanisms. For 2H-azirines, these calculations help to characterize the high-energy, transient species involved in their thermal and photochemical transformations.
Density Functional Theory (DFT) has become a widely used method for investigating the reaction mechanisms of 2H-azirine derivatives due to its balance of computational cost and accuracy. DFT calculations have been employed to support proposed mechanisms for the photoreactivity of phenyl-substituted 2H-azirines and to aid in the characterization of key intermediates. researchgate.netmdpi.com For instance, in studies of the photoreactions of 2-methyl-3-phenyl-2H-azirine, DFT was used to investigate the intermediates formed upon irradiation. researchgate.netmdpi.com
DFT is also instrumental in exploring non-photochemical reactions. It has been used to study the oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates. nih.gov According to these calculations, the key steps involve the nucleophilic addition of N,N-diethylhydroxylamine to the azirine, the generation of an azomethine ylide, and its subsequent 1,3-dipolar cycloaddition to a second azirine molecule. nih.gov Furthermore, DFT calculations have been applied to elucidate the mechanism of the regioselective ring-opening of 2H-azirines by phenols, revealing the energies of intermediates and transition states involved in the process. wikipedia.org
For photochemical reactions involving excited states, bond breaking, and conical intersections, single-reference methods like DFT may not be adequate. In these cases, multireference methods are necessary. Multireference Configuration Interaction (MRCI) is a high-level approach that provides a more accurate description of the electronic structure when multiple electronic configurations are close in energy. researchgate.netrsc.org
The mechanisms of photoreactions for the broader class of 2H-azirines have been analyzed using multireference methods, specifically Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2). researchgate.net These calculations are crucial for understanding substituent effects on the non-adiabatic singlet photoreactions and the role of triplet intermediates in the formation of nitrile ylides, which are principal products of 2H-azirine photochemistry. researchgate.net While direct MRCI studies on 3-(3-Methylphenyl)-2H-azirene are not prominent in the literature, the application of these methods to parent and phenyl-substituted 2H-azirines provides a foundational understanding of the complex excited-state potential energy surfaces governing their reactivity. researchgate.net
To obtain highly accurate energetic information, advanced quantum chemical methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed. This "gold standard" method provides very reliable energies for stationary points on a potential energy surface.
For example, the reaction profiles for the reaction of the parent 2H-azirine with cyano (CN) and ethynyl (CCH) radicals have been calculated at the CCSD(T)-F12/ccpVTZ-F12 level to provide benchmark energy values. rsc.org These calculations can accurately predict whether a reaction is exothermic and can characterize the relative energies of intermediates and transition states, offering a deep understanding of the reaction's feasibility and pathways. rsc.org
| Species | Description | Relative Energy (B2PLYPD3, kcal/mol) | Relative Energy (CCSD(T)-F12, kcal/mol) |
|---|---|---|---|
| R | Reactants (2H-azirine + CN) | 0.0 | 0.0 |
| I1-CN | Intermediate (CN bonded to Carbon) | -27.1 | -22.1 |
| TS1-CN | Transition State to I-CN | -25.1 | -20.0 |
| I-CN | Product (3-cyano-2H-azirine + H) | -15.7 | -18.0 |
| TS2-CN | Transition State to II-CN | -10.7 | -7.6 |
| II-CN | Product (2-cyano-2H-azirine + H) | -11.8 | -14.7 |
Molecular Dynamics Simulations for Reaction Pathways
While electronic structure calculations provide information about stationary points on a potential energy surface, molecular dynamics simulations offer insights into the time-evolution of a chemical reaction. By simulating the motion of atoms over time, these methods can reveal the actual pathways a reaction follows, including non-adiabatic transitions between electronic states.
Ab initio molecular dynamics simulations have been performed to explore the decomposition reactions of 2H-azirine and its phenyl-substituted derivatives. These studies show that photochemical cleavage of the C-C bond, starting from the excited state, is an ultrafast non-adiabatic process that leads to the formation of nitrile ylides in less than 100 femtoseconds. The simulations effectively reproduce the fast formation of these ylides as observed in experiments.
For substituted azirines, such as 2-formyl-2H-azirine, nonadiabatic dynamics simulations using Tully's fewest-switches surface hopping (FSSH) algorithm have been employed to account for transitions between different adiabatic surfaces. researchgate.net These simulations demonstrate that the reaction outcome can be wavelength-dependent, with excitation to different electronic states leading to selective cleavage of either the C-C or C-N bond. researchgate.net
Mechanistic Elucidation and Validation of Experimental Observations
A primary goal of computational studies is to elucidate reaction mechanisms and validate or reinterpret experimental findings. By combining energetic data from electronic structure calculations with dynamic information from simulations, a comprehensive picture of a reaction can be constructed.
A key aspect of mechanistic elucidation is the mapping of the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (reactants, intermediates, products) and first-order saddle points (transition states), are located and characterized.
For 2H-azirines, computational studies have mapped the PES for various reactions. For instance, the reaction profiles for 2H-azirine reacting with radicals were determined by locating the transition states and intermediates connecting reactants to products. rsc.org The photochemical cleavage of 2H-azirine and 3-phenyl-2H-azirine has been shown to proceed through a conical intersection between the first excited state (S1) and the ground state (S0), providing an efficient pathway for radiationless decay and product formation. The characterization of these conical intersections is crucial for understanding the ultrafast nature of these photoreactions. These theoretical findings provide a detailed atomic-level mechanism that explains experimental observations, such as the rapid formation of nitrile ylides upon photoexcitation of 2H-azirines.
Identification and Characterization of Fleeting Intermediates (e.g., nitrile ylides, vinyl nitrenes, carbenoids)
Computational chemistry has been instrumental in identifying and characterizing the highly reactive, short-lived intermediates that govern the chemistry of 2H-azirines. The primary intermediates formed from the ring-opening of 2H-azirines are nitrile ylides and vinyl nitrenes, with the reaction pathway being dictated by the mode of activation (photochemical or thermal).
Nitrile Ylides: Upon photochemical excitation, 2H-azirines, including aryl-substituted derivatives, predominantly undergo cleavage of the C2-C3 single bond. researchgate.net Combined electronic structure calculations and dynamics simulations on model compounds like 3-phenyl-2H-azirine have shown that this is an ultrafast nonadiabatic process. nih.gov Starting from the (1)nπ* excited state, the molecule proceeds through a conical intersection to form the nitrile ylide intermediate on a sub-100 femtosecond timescale. nih.gov A triplet intermediate may also be involved in the pathway to the singlet nitrile ylide. researchgate.net These nitrile ylides are 1,3-dipoles and are key intermediates in [3+2] cycloaddition reactions. researchgate.net Their formation has been confirmed experimentally through trapping reactions and spectroscopic characterization in low-temperature matrices. researchgate.net
Vinyl Nitrenes: Thermal activation of 2H-azirines, in contrast, tends to favor the cleavage of the C2-N bond, leading to the formation of vinyl nitrene intermediates. researchgate.net X-ray crystallographic studies on various 2H-azirines indicate that the C2-N single bond is often unusually long, which helps explain the preference for its cleavage under thermal conditions. The formation of vinyl nitrenes from 2H-azirines has been supported by computational studies and is a key step in thermal rearrangements, such as the formation of indoles from aryl-substituted azirines. While carbenoids are plausible intermediates in some organometallic transformations, nitrile ylides and vinyl nitrenes remain the most computationally supported and experimentally inferred fleeting intermediates in the unimolecular reactions of 2H-azirines.
Computational Analysis of Bond Cleavage Selectivity (C-C vs. C-N)
The selectivity between C-C and C-N bond cleavage in the 2H-azirine ring is a central theme in its reactivity, and computational studies have provided a detailed rationale for the observed outcomes under different conditions.
Photochemical Cleavage: For 3-aryl-2H-azirines, photochemical C-C bond cleavage is the dominant pathway. Computational models, including CASSCF and CASPT2 methods, have established that this reaction proceeds with a very low activation barrier from an excited state, leading rapidly to the nitrile ylide. researchgate.net The thermal cleavage of the C-C bond, by contrast, has a calculated high energy barrier of over 50.0 kcal/mol, rendering it kinetically unfavorable under thermal conditions. nih.gov
Thermal and Substituent-Influenced Cleavage: Thermally, the weaker C-N bond is more susceptible to cleavage, forming the vinyl nitrene. However, the selectivity can be influenced by substituents and irradiation wavelength. researchgate.net For instance, studies on 2H-azirines with a naphthyl group at the C2 position have shown that C-C cleavage occurs with short-wavelength light (>300 nm), while C-N cleavage is exclusively observed with long-wavelength light (366 nm). researchgate.net Furthermore, computational studies suggest that for some derivatives like 2-phenyl-2H-azirine, the C-N photocleavage, traditionally thought to occur from the triplet (T1) state, is very likely to proceed through the singlet (S1) state. nih.gov The presence of multiple electron-withdrawing groups on the azirine ring has also been computationally and experimentally shown to favor the unusual photochemical C-N bond cleavage pathway, possibly by facilitating intersystem crossing to the triplet state where this cleavage occurs.
| Cleavage Pathway | Activation Method | Preferred Bond Cleavage | Key Intermediate | Computational Barrier |
| Photochemical | UV Irradiation | C2-C3 (single bond) | Nitrile Ylide | Ultrafast (<100 fs), low barrier from excited state nih.gov |
| Thermal | Heating | C2-N (single bond) | Vinyl Nitrene | Lower barrier than thermal C-C cleavage |
| Thermal | Heating | C2-C3 (single bond) | Nitrile Ylide | High barrier (>50 kcal/mol) nih.gov |
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
While specific experimental or computational Kinetic Isotope Effect (KIE) studies on the ring-opening of this compound are not extensively documented in the reviewed literature, the principles of KIE provide a powerful theoretical framework for elucidating its reaction mechanisms. A KIE study involves comparing the reaction rates of a molecule with its isotopically substituted analogue (e.g., replacing hydrogen with deuterium).
A KIE can provide definitive information about the rate-determining step of a reaction. princeton.edu In the context of 2H-azirine ring-opening, a primary KIE would be expected if a C-H bond at the C2 position is broken during the rate-determining step of a subsequent rearrangement of the vinyl nitrene or nitrile ylide intermediate.
Theoretically, a computational KIE study could distinguish between C-C and C-N cleavage pathways if these steps were rate-determining. By calculating the zero-point vibrational energies of the ground state and the transition states for both cleavage pathways for the parent molecule and a deuterated isotopologue, one could predict the KIE. princeton.edu A significant calculated KIE for one pathway over the other would provide strong evidence that bond breaking at a specific site is integral to the transition state of the rate-limiting step. For the initial ring-opening, which involves C-C or C-N bond breaking rather than C-H bond breaking, secondary KIEs might be observed, providing more subtle information about changes in hybridization at the carbon centers during the transition state.
Application of Reactivity Descriptors (e.g., global and local electrophilicity, nucleophilicity, Fukui functions)
Conceptual Density Functional Theory (DFT) offers a suite of reactivity descriptors that can quantify and predict the chemical behavior of molecules like this compound. mdpi.comnih.gov Although specific studies applying these descriptors to this exact molecule are not prevalent, the theoretical principles are directly applicable.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The strained C=N bond in the 2H-azirine ring suggests a significant electrophilic character.
Nucleophilicity Index (N): This index measures the electron-donating ability. The lone pair of electrons on the nitrogen atom of the azirine provides a center for nucleophilic attack.
Chemical Hardness (η): Calculated from the HOMO-LUMO gap, hardness indicates resistance to change in electron distribution. The high ring strain of 2H-azirines likely corresponds to a smaller HOMO-LUMO gap and thus lower hardness (i.e., higher reactivity) compared to unstrained imines.
Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a local descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. wikipedia.org
For Nucleophilic Attack (f+(r)): This function highlights sites prone to attack by nucleophiles. For a 2H-azirine, the C3 carbon of the C=N double bond is expected to have the largest f+(r) value, confirming it as the primary electrophilic site.
For Electrophilic Attack (f-(r)): This function identifies sites susceptible to attack by electrophiles. The nitrogen atom (N1) is predicted to be the most nucleophilic center, with the highest f-(r) value, due to its lone pair of electrons.
These computational tools allow for a quantitative prediction of the molecule's reactivity, corroborating the qualitative picture of a strained heterocycle with distinct electrophilic and nucleophilic centers.
| Descriptor | Definition | Predicted Reactivity for this compound |
| Global Descriptors | ||
| Electrophilicity (ω) | Measures ability to accept electrons. | High, due to ring strain and polarized C=N bond. |
| Nucleophilicity (N) | Measures ability to donate electrons. | Moderate, primarily from the nitrogen lone pair. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Low, indicating high reactivity due to ring strain. |
| Local Descriptors | ||
| Fukui Function f+(r) | Predicts site for nucleophilic attack. | C3 atom of the azirine ring. |
| Fukui Function f-(r) | Predicts site for electrophilic attack. | N1 atom of the azirine ring. |
Conformational Analysis of 2H-Azirine Derivatives
The reactivity and spectroscopic properties of 2H-azirine derivatives can be influenced by their molecular conformation. For this compound, the primary conformational flexibility arises from the rotation of the 3-methylphenyl group around the single bond connecting it to the C3 atom of the azirine ring.
Computational studies on substituted 2H-azirines have successfully identified and characterized different stable conformers. For example, in a study of methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate, two distinct conformers were identified in low-temperature matrices, differing in the orientation of the ester group. The relative stability of these conformers was found to be dependent on the surrounding medium (gas phase vs. different matrix gases), highlighting the role of intermolecular forces.
For this compound, the key dihedral angle is the one defining the orientation of the phenyl ring relative to the plane of the azirine ring. Two principal conformations can be envisioned:
Coplanar Conformation: The phenyl ring is in the same plane as the C3-C=N unit. This conformation would maximize π-conjugation between the aromatic ring and the C=N double bond, which is generally stabilizing. However, it could also introduce steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the C2 atom of the azirine.
Non-planar (Twisted) Conformation: The phenyl ring is twisted out of the plane of the azirine ring. This would relieve steric strain but would come at the cost of reduced electronic conjugation.
The actual preferred conformation represents a balance between these steric and electronic effects. Computational modeling (e.g., using DFT) can map the potential energy surface as a function of this dihedral angle to identify the global energy minimum conformation and the rotational energy barriers between different conformers. Understanding these conformational preferences is crucial, as they can affect the molecule's absorption spectrum and influence the stereochemical outcome of its subsequent reactions.
Applications of 2h Azirine Derivatives in Complex Organic Synthesis
Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds
Other Fused and Bridged Heterocycles
The reactivity of 2H-azirines, including by extension 3-(3-Methylphenyl)-2H-azirene, allows for their use in the synthesis of various fused and bridged heterocyclic systems. The photolysis of azirines generates highly reactive nitrile ylides. wikipedia.org These 1,3-dipoles can be trapped in situ by a range of dipolarophiles to construct five-membered heterocyclic rings, such as pyrrolines. wikipedia.org The specific substitution pattern of the starting azirine dictates the functionality of the resulting heterocycle. While direct examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of 3-aryl-2H-azirines suggests its potential in forming novel heterocyclic frameworks through cycloaddition reactions.
Synthesis of Acyclic Functionalized Compounds (e.g., aminoamides, aminoketones)
The strained ring of 2H-azirines is susceptible to nucleophilic attack, leading to ring-opened products. This characteristic is exploited in the synthesis of various acyclic functionalized compounds. For instance, the hydrolysis of 2H-azirines readily affords aminoketones. wikipedia.org This transformation involves the addition of water across the C=N bond, followed by tautomerization.
Furthermore, reactions with other nucleophiles can lead to a variety of functionalized acyclic molecules. While specific studies on this compound are limited, the established reactivity of related 3-amino-2H-azirines demonstrates their utility in forming acyclic compounds. researchgate.net These derivatives can be used as building blocks in the synthesis of peptides and other complex acyclic structures. researchgate.net
Role as Versatile Building Blocks and Synthetic Intermediates
2H-Azirines are widely recognized as versatile building blocks and synthetic intermediates in organic chemistry. wikipedia.orgresearchgate.net Their utility stems from the ability of the strained three-membered ring to undergo selective bond cleavage, providing access to a variety of reactive intermediates. As previously mentioned, photochemically induced C-C bond cleavage leads to nitrile ylides, which are powerful intermediates for constructing nitrogen-containing heterocycles. wikipedia.org
Alternatively, cleavage of the C-N or C=N bonds can provide access to other valuable synthetic intermediates. For example, the reaction of 2H-azirin-3-amines with Brønsted acids can proceed via protonation of the ring nitrogen atom to form an amidinium intermediate, which can then undergo ring opening. This reactivity highlights the diverse pathways through which 2H-azirines can be transformed into a multitude of other molecular architectures. The presence of the 3-methylphenyl substituent in the titular compound would be expected to influence the electronic properties and reactivity of the azirine ring, potentially offering unique opportunities in synthesis.
Emerging Research Directions and Future Prospects for 3 3 Methylphenyl 2h Azirene Chemistry
Development of Enantioselective Transformations of 2H-Azirines
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Consequently, significant effort has been dedicated to developing enantioselective transformations involving 2H-azirines to produce optically active aziridines and other valuable amine derivatives. nih.gov Due to their high reactivity compared to other ketimines, 2H-azirines are excellent candidates for asymmetric catalysis. nih.gov
Recent breakthroughs have focused on several key strategies:
Kinetic Resolution: This technique separates a racemic mixture of 2H-azirines by having one enantiomer react faster than the other in the presence of a chiral catalyst. A notable example is the kinetic resolution of racemic 2H-azirines through an asymmetric allylation reaction using boron reagents, catalyzed by a combination of Bi(OAc)₃ and a chiral phosphoric acid. This method has demonstrated high performance with selectivity factors (s-factor) reaching up to 127. acs.orgacs.org Another powerful method is the copper hydride-catalyzed reductive kinetic resolution of 2H-azirine-2-carboxylates, which yields N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). chemrxiv.orgchemrxiv.org
Organocatalytic Asymmetric Reactions: Chiral organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools. The first enantioselective Neber reaction, a classic method for azirine synthesis, was developed using a bifunctional thiourea (B124793) catalyst to produce 2H-azirine carboxylic esters in good yields with up to 93% enantiomeric excess (ee). nih.gov Similarly, cinchona alkaloid catalysts like (DHQD)₂PHAL have been successfully employed in the asymmetric Neber reaction to construct spirooxindole 2H-azirines with up to a 92:8 enantiomeric ratio. rsc.org
Asymmetric Nucleophilic Additions: Chiral catalysts can direct the addition of nucleophiles to the C=N bond of 2H-azirines with high stereocontrol. For instance, the enantioselective aza-benzoin reaction between aldehydes and 2H-azirines has been achieved using a chiral N-heterocyclic carbene (NHC) as the catalyst, affording a wide range of chiral aziridines with high yields and enantioselectivities. nih.gov
| Catalytic System | Reaction Type | Substrate Class | Key Outcome |
| Bi(OAc)₃ / Chiral Phosphoric Acid | Asymmetric Allylation (Kinetic Resolution) | Racemic 2,3-diaryl-2H-azirines | High kinetic resolution (s-factor up to 127) |
| Copper Hydride / Chiral Ligand | Reductive (Kinetic Resolution) | Racemic 3-aryl-2H-azirine-2-carboxylates | High enantioselectivity (up to 94% ee) |
| Chiral Bifunctional Thiourea | Asymmetric Neber Reaction | β-Ketoxime sulfonates | High enantioselectivity (up to 93% ee) |
| (DHQD)₂PHAL | Asymmetric Neber Reaction | Isatin ketoxime sulfonates | Good enantiomeric ratio (up to 92:8) |
| Chiral N-Heterocyclic Carbene | Enantioselective Aza-Benzoin Reaction | 2H-Azirines and Aldehydes | High enantioselectivity |
Exploration of Photocatalytic and Electrocatalytic Methodologies
Photocatalysis and electrocatalysis offer sustainable and powerful alternatives to traditional thermal methods by using light or electricity, respectively, to drive chemical reactions under mild conditions. sigmaaldrich.com These approaches have unlocked novel reaction pathways for 2H-azirines.
Visible-light photoredox catalysis has been particularly fruitful. sigmaaldrich.com In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates from 2H-azirines. sigmaaldrich.com This strategy has been successfully applied to:
Cycloaddition Reactions: Researchers have developed a visible-light-driven [3 + 3] annulation of 2H-azirines with Huisgen zwitterions, yielding polysubstituted dihydro-1,2,4-triazines. The mechanism involves a light-driven 1,3-ester migration step. rsc.org Formal [3+2] cycloadditions between 2H-azirines and partners like aldehydes or nitroalkenes have been achieved using organic photosensitizers such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, leading to the synthesis of highly substituted oxazoles and pyrroles. researchgate.netthieme-connect.com
Multicomponent Reactions: A three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen has been realized under visible-light photoredox catalysis. This method uses an acridinium (B8443388) salt as the photocatalyst and environmentally friendly molecular oxygen as the oxidant to produce a wide range of oxazole (B20620) skeletons. organic-chemistry.org
C-H Functionalization: The direct functionalization of C(sp³)-H bonds has been accomplished using visible light. A regioselective C(sp³)-H acyloxylation of aryl-2H-azirines was developed using Rose Bengal as an organophotoredox catalyst under aerobic conditions at room temperature. organic-chemistry.org
Electrocatalysis is also emerging as a valuable tool. An electrochemically induced synthesis of imidazoles has been developed starting from vinyl azides (precursors to 2H-azirines) and benzylamines, showcasing the potential of electrochemistry in azirine-related transformations. researchgate.net
Design of Cascade and Multicomponent Reactions for Structural Complexity
To enhance synthetic efficiency and build molecular complexity rapidly, chemists are increasingly designing cascade (or tandem) and multicomponent reactions. These processes involve the formation of multiple chemical bonds in a single operation without isolating intermediates, saving time, reagents, and solvents. 2H-azirines, with their multiple reactive sites, are excellent substrates for such strategies.
Cascade Reactions: These reactions involve a sequence of intramolecular or intermolecular transformations. A notable example is the base-mediated reaction between 2-bromo-2H-azirine-2-carboxylate and malonic esters, which undergoes a cascade of substitution, cyclization, and ring-expansion to afford highly substituted pyrrolinones. rsc.orgrsc.org In this transformation, the azirine acts as a doubly electrophilic component. rsc.orgrsc.org Another strategy involves a base-mediated intermolecular substitution on 2-acyloxy-2H-azirines followed by a ring expansion, providing straightforward access to highly functionalized oxazoles. acs.orgnih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel. A visible-light photoredox-catalyzed three-component reaction of 2H-azirines, alkynyl bromides, and molecular oxygen has been developed to synthesize substituted oxazoles efficiently. organic-chemistry.org Another example is the transition-metal-free reaction of 2H-azirines and o-bromoaryl isothiocyanates, which proceeds via C–S bond formation to yield complex benzo[d]imidazo[2,1-b]thiazole derivatives. acs.org
| Reaction Type | Key Reagents | Product Class | Key Feature |
| Cascade | 2-Bromo-2H-azirine-2-carboxylate, Malonic ester | Pyrrolinones | Azirine acts as a doubly electrophilic linchpin |
| Cascade | 2-Acyloxy-2H-azirines, N- or O-nucleophiles | Oxazoles | Base-mediated substitution and ring expansion |
| Multicomponent | 2H-Azirines, Alkynyl bromides, O₂ | Oxazoles | Visible-light photoredox catalysis |
| Cascade | 2H-Azirines, o-Bromoaryl isothiocyanates | Benzo[d]imidazo[2,1-b]thiazoles | Transition-metal-free C-S bond formation |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. Advanced spectroscopic and computational tools are indispensable for probing the intricate details of 2H-azirine reactivity.
Computational Chemistry: High-level electronic structure calculations have provided profound insights into the decomposition pathways of 2H-azirines. nih.gov Methods like the Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 have been used to study their photoreactions. researchgate.net These studies have clarified the mechanisms of ring-opening, revealing that photochemical cleavage of the C-C bond to form nitrile ylides is an ultrafast process, while C-N bond cleavage can occur in different electronic states depending on the substitution pattern. nih.govresearchgate.net Density Functional Theory (DFT) calculations have also been used to elucidate the mechanisms of complex cascade reactions, helping to rationalize product formation and stereochemical outcomes. researchgate.net
Spectroscopic Techniques: Modern spectroscopic methods are essential for characterizing transient intermediates and final products. Two-dimensional Nuclear Magnetic Resonance (NMR) techniques such as HSQC, COSY, and NOESY are routinely used to confirm the structure and relative stereochemistry of complex products derived from 2H-azirine transformations. researchgate.net In some cases, reactive intermediates formed during photochemical reactions of 2H-azirines have been directly observed and characterized using matrix isolation techniques at cryogenic temperatures (10 K). researchgate.net
Green Chemistry Approaches in 2H-Azirine Synthesis and Reactivity
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to 2H-azirine chemistry to enhance safety and sustainability.
A primary focus has been the synthesis of 2H-azirines from vinyl azides. While effective, this transformation can be hazardous in traditional batch reactors due to the explosive nature of organic azides and the release of nitrogen gas at high temperatures. beilstein-journals.orgbeilstein-archives.org To mitigate these risks, significant advances have been made:
Flow Chemistry: Continuous flow microreactor systems offer superior control over reaction parameters like temperature and pressure, significantly improving the safety of handling hazardous materials like vinyl azides. beilstein-journals.orgnih.gov The thermolysis of vinyl azides to form 2H-azirines has been efficiently and safely performed in flow reactors, enabling quantitative conversions and overcoming the scalability challenges of batch processes. beilstein-journals.orgbeilstein-archives.orgnih.gov
Green Solvents: The choice of solvent is critical to the environmental impact of a chemical process. Researchers have developed protocols for 2H-azirine synthesis and subsequent reactions using environmentally benign solvents, such as cyclopentyl methyl ether (CPME), as a replacement for more hazardous traditional solvents. beilstein-journals.orgbeilstein-archives.orgnih.govnih.gov
Energy-Efficient Methods: Microwave irradiation has been employed for the solvent-free synthesis of 2H-azirines from vinyl azides, offering an efficient and environmentally friendly alternative to conventional heating. researchgate.net Furthermore, the use of visible light in photocatalysis represents a green energy source, allowing reactions to proceed under mild conditions. sigmaaldrich.comorganic-chemistry.org
Catalyst-Based Approaches: The development of phosphine-free, iridium-catalyzed decarboxylation and ring contraction of isoxazol-5(4H)-ones provides an efficient and environmentally benign protocol for synthesizing 2H-azirines, avoiding potentially hazardous precursors. nih.gov
Q & A
Basic: What are the standard synthetic routes for preparing 3-(3-Methylphenyl)-2H-azirene?
Methodological Answer:
The synthesis typically involves cyclization of hydrazonium salts or reactions of imines with nitrenes. For example, 2H-azirines are often synthesized via photolytic or thermal decomposition of azides or via condensation of aldehydes with amines. In one protocol, allylimine derivatives of 3-phenyl-2H-azirine were prepared by reacting 2-formyl-3-phenyl-2H-azirine with allylamine in benzene using p-toluenesulfonic acid as a catalyst, followed by purification via solvent removal and chromatography .
Key Data:
- Yield: 85% for allylimine derivatives.
- Analytical methods: IR (5.70–6.05 µm⁻¹), NMR (δ 7.04 ppm for aromatic protons), and MS (m/z 184 [M⁺]) .
Advanced: How can reaction conditions be optimized to suppress side reactions during azirine synthesis?
Methodological Answer:
Side reactions (e.g., polymerization or ring-opening) can be minimized by:
- Using anhydrous solvents (e.g., benzene with Na₂SO₄) to avoid hydrolysis .
- Controlling temperature during thermolysis (e.g., refluxing xylene at 138–144°C for 30 hours) to favor selective cyclization .
- Employing radical inhibitors or inert atmospheres during photolysis to prevent undesired radical pathways .
Example: Thermolysis of 2-formyl-3-phenyl-2H-azirine-N-allylimine in xylene yielded N-allyl-3-phenylpyrazole (84% purity) after purification via thick-layer chromatography .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Detects C=N stretching (1600–1680 cm⁻¹) and azirine ring vibrations (920–980 cm⁻¹) .
- NMR : Aromatic protons appear at δ 7.0–7.5 ppm; azirine protons show distinct coupling patterns (e.g., δ 2.04–2.60 ppm for methyl groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 184 [M⁺]) and fragmentation patterns confirm structural integrity .
Advanced: How does X-ray crystallography resolve stereochemical ambiguities in substituted 2H-azirenes?
Methodological Answer:
X-ray diffraction provides precise bond lengths and angles. For example, in 3-amino-2H-azirines, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 10.642 Å, b = 15.876 Å) reveal non-planar nitrogen lone pairs, confirming non-aromaticity . Computational models (e.g., DFT) complement experimental data to predict electronic structures .
Basic: What factors influence the thermal stability of this compound?
Methodological Answer:
- Electronic Effects : The non-aromatic nature (due to orthogonal lone-pair orientation) reduces ring strain, enhancing stability compared to antiaromatic systems .
- Substituents : Electron-withdrawing groups (e.g., formyl) destabilize the ring, while alkyl groups (e.g., methyl) improve thermal resilience .
Example : Thermolysis of 2-(2-butynyl)-2-methyl-3-phenyl-2H-azirine at 500°C yielded pyridine derivatives, indicating decomposition pathways under extreme conditions .
Advanced: What mechanistic insights explain the divergent products from photolysis vs. thermolysis of azirines?
Methodological Answer:
- Photolysis : Generates diradical intermediates via C–N bond cleavage, leading to imidazoles (e.g., 2-phenyl-N-allylimidazole, 85% yield) .
- Thermolysis : Favors [1,3]-sigmatropic shifts or electrocyclic ring-opening, producing pyrazoles or nitriles .
Data Table :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Photolysis | Benzene, Corex filter, 90 min | 2-Phenylimidazole | 85% |
| Thermolysis | Xylene, reflux, 30 hr | N-Allylpyrazole | 84% |
Basic: How can substituents on the azirine ring modulate reactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., methyl) : Stabilize the ring, slowing ring-opening reactions.
- Electron-Withdrawing Groups (e.g., phosphoryl) : Increase electrophilicity, accelerating nucleophilic attacks (e.g., cyclodimerization to pyrimidines) .
Example : 2-Diethoxyphosphoryl-3-methyl-2H-azirine undergoes oxidative dimerization with triethylamine to form pyrimidine dicarboxylates .
Advanced: What computational methods predict the regioselectivity of azirine reactions?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distributions. For example, in cyclodimerization reactions, nucleophilic attack at the azirine β-carbon is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) .
Basic: What chromatographic methods are effective for purifying azirine derivatives?
Methodological Answer:
- Thick-Layer Chromatography (TLC) : Elution with ether-pentane (1:1) separates azirines from polar byproducts .
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) resolves regioisomers .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
